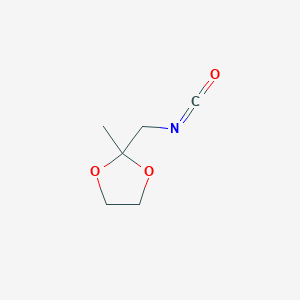
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of an isocyanate group attached to a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-(hydroxymethyl)-2-methyl-1,3-dioxolane with phosgene or a phosgene equivalent. The reaction proceeds as follows:
Starting Material: 2-(Hydroxymethyl)-2-methyl-1,3-dioxolane.
Reagent: Phosgene (COCl₂) or a phosgene equivalent.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to enhance safety measures due to the hazardous nature of phosgene.
化学反応の分析
Types of Reactions
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, forming urethanes and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
科学的研究の応用
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are utilized in coatings, adhesives, and foams.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its reactivity and ability to form stable polymers.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in the formation of polyurethanes and other polymers. The molecular targets include hydroxyl and amine groups, leading to the formation of urethane and urea linkages, respectively.
類似化合物との比較
Similar Compounds
Methyl Isocyanate: Similar in structure but lacks the dioxolane ring.
Phenyl Isocyanate: Contains a phenyl group instead of the dioxolane ring.
Hexamethylene Diisocyanate: A diisocyanate used in the production of polyurethanes with applications in coatings and adhesives.
Uniqueness
2-(Isocyanatomethyl)-2-methyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other isocyanates and makes it suitable for specialized applications in polymer chemistry and materials science.
特性
分子式 |
C6H9NO3 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC名 |
2-(isocyanatomethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H9NO3/c1-6(4-7-5-8)9-2-3-10-6/h2-4H2,1H3 |
InChIキー |
KRKYSJHVSWGPHL-UHFFFAOYSA-N |
正規SMILES |
CC1(OCCO1)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dichloro-N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}benzene-1-sulfonamide](/img/structure/B13557222.png)
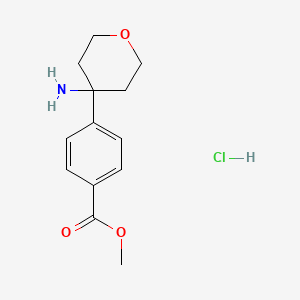

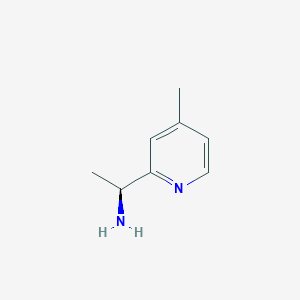
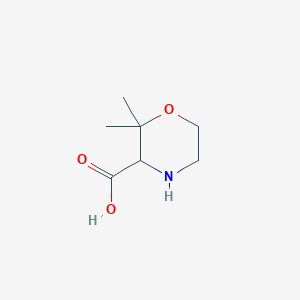
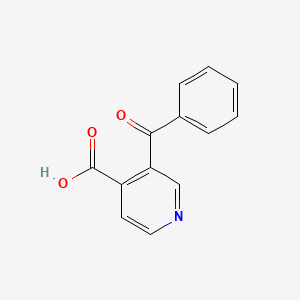
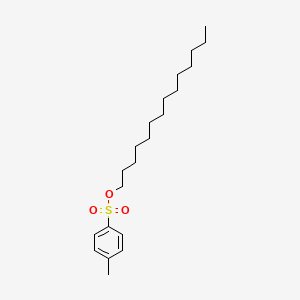
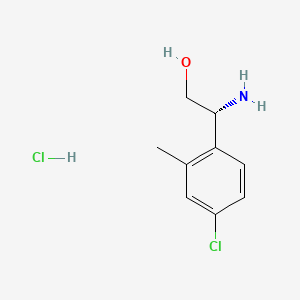
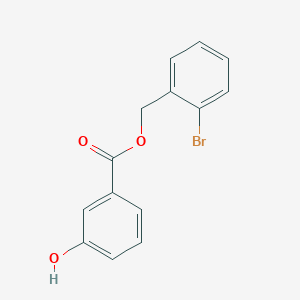


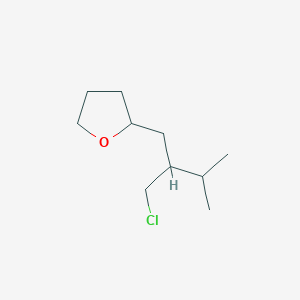
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
